Product packaging for Bis(3-phenyl-L-alanine) sulphate(Cat. No.:CAS No. 79679-86-0)

Bis(3-phenyl-L-alanine) sulphate

Cat. No.: B12664708
CAS No.: 79679-86-0
M. Wt: 428.5 g/mol
InChI Key: HMAAOTWUEFTWQD-QXGOIDDHSA-N
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Description

Bis(3-phenyl-L-alanine) sulphate is a chemical compound with the CAS Registry Number 79679-86-0 and the molecular formula C18H24N2O8S, corresponding to a molecular weight of approximately 428.46 g/mol . This compound is the sulfate salt of L-phenylalanine, an essential α-amino acid . As a salt form, it can offer altered physical properties such as improved crystallinity and solubility compared to the free amino acid, which is highly valuable for purification and handling in various research and industrial processes . The primary research applications of this compound leverage the fundamental role of its parent amino acid. L-phenylalanine is a direct metabolic precursor to L-tyrosine, the monoamine neurotransmitters dopamine, norepinephrine, and epinephrine, as well as the biological pigment melanin . Furthermore, in biochemical and materials science research, L-phenylalanine and its derivatives are investigated for their utility in the synthesis of novel semi-organic nonlinear optical (NLO) materials . These materials are critical for advancements in optoelectronics, including optical signal processing, frequency-doubling devices, and optical modulators . The sulfate salt form, specifically, has been referenced in the context of purification from fermentation broths, indicating its relevance in downstream processing for the production of amino acids like L-phenylalanine, which is used in the manufacture of food and sweeteners . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O8S B12664708 Bis(3-phenyl-L-alanine) sulphate CAS No. 79679-86-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

79679-86-0

Molecular Formula

C18H24N2O8S

Molecular Weight

428.5 g/mol

IUPAC Name

(2S)-2-amino-3-phenylpropanoic acid;sulfuric acid

InChI

InChI=1S/2C9H11NO2.H2O4S/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8H,6,10H2,(H,11,12);(H2,1,2,3,4)/t2*8-;/m00./s1

InChI Key

HMAAOTWUEFTWQD-QXGOIDDHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)N.OS(=O)(=O)O

Origin of Product

United States

Crystallographic Analysis and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic and molecular structure of a crystal. While specific crystallographic data for Bis(3-phenyl-L-alanine) sulphate is not extensively reported in publicly available literature, we can infer expected structural features based on the analysis of similar compounds, such as other salts of L-phenylalanine.

Determination of Crystal System and Space Group

The crystal system and space group describe the symmetry of the crystal lattice. For organic salts like those derived from L-phenylalanine, common crystal systems include monoclinic and orthorhombic. For instance, the related compound L-phenylalanine L-phenylalaninium malonate crystallizes in the monoclinic space group P21. mdpi.com Similarly, a novel crystalline form of L-phenylalanine itself has been identified as belonging to the monoclinic space group P21. researchgate.net Given the chirality of the L-phenylalanine molecule, this compound is expected to crystallize in a non-centrosymmetric space group.

Analysis of Unit Cell Parameters

The unit cell is the basic repeating unit of a crystal structure, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters are unique to a specific crystalline material. For comparison, the unit cell parameters for L-phenylalanine L-phenylalaninium malonate have been determined, and a new monoclinic form of L-phenylalanine has four molecules in its asymmetric unit. mdpi.comresearchgate.net The precise unit cell parameters for this compound would need to be determined experimentally through single-crystal X-ray diffraction.

Interactive Data Table: Unit Cell Parameters of Related L-phenylalanine Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
L-phenylalanineMonoclinicP21n/an/an/an/an/an/a
L-phenylalanine L-phenylalaninium malonateMonoclinicP21n/an/an/an/an/an/a

Crystal Packing Motifs and Supramolecular Assembly

The arrangement of molecules in the crystal, known as crystal packing, often leads to the formation of larger, ordered structures called supramolecular assemblies. In hydrophobic amino acids like L-phenylalanine, a common motif is the formation of layered structures. uu.nl These consist of bilayers stabilized by strong hydrogen bonding between the zwitterionic amino and acid groups within the layer, and hydrophobic interactions between the layers. uu.nl The specific crystal packing in this compound would be determined by the interplay of the hydrogen bonding network involving the sulphate anion and the hydrophobic interactions of the phenyl groups.

Polymorphism in this compound and Related Organic Salts

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, which is of high importance in the pharmaceutical industry.

Detection and Identification of Polymorphic Forms

The existence of multiple polymorphic forms has been reported for L-phenylalanine. researchgate.netnih.govresearchgate.net These different forms can be identified and characterized using a variety of analytical techniques. Powder X-ray diffraction (PXRD) is a primary method for detecting polymorphism, as different crystal structures will produce distinct diffraction patterns. Thermal analysis techniques such as differential scanning calorimetry (DSC) can identify polymorphs by their different melting points and transition energies. Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy can also distinguish between polymorphs due to differences in their vibrational modes. The study of pseudopolymorphism, which involves solvated crystal forms like hydrates, is also relevant, as anhydrous and hydrated forms of L-phenylalanine have been characterized. academicjournals.org

Structural Characterization of Salt Formation and Proton Transfer Phenomena

The formation of this compound is a direct result of proton transfer from the strong sulphuric acid to the amino group of L-phenylalanine. In an aqueous environment, L-phenylalanine typically exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). In the presence of a strong acid, the carboxylate group becomes protonated to form a carboxylic acid (-COOH). The resulting L-phenylalanine cation ([C₉H₁₂NO₂]⁺) is then stabilized in the crystal lattice by the sulphate dianion (SO₄²⁻), with two phenylalanine cations required to balance the charge of one sulphate anion.

Definitive evidence of this proton transfer and salt formation is obtained through various analytical techniques. Single-crystal X-ray diffraction is the most conclusive method, providing precise atomic coordinates. This allows for the measurement of bond lengths that are characteristic of specific functional groups. For instance, the C-O bond lengths in the protonated carboxylic acid group (-COOH) would be distinct from the equivalent C-O bond lengths in the zwitterionic carboxylate group (-COO⁻).

Spectroscopic methods also provide critical evidence. In infrared (IR) and Raman spectroscopy, the vibrational frequencies of functional groups are sensitive to their chemical environment. The stretching frequencies associated with the N-H bonds in the -NH₃⁺ group and the C=O and C-O bonds in the -COOH group serve as clear indicators of the protonation state and confirm the formation of the salt.

The following table details the key analytical techniques and the specific evidence they provide for characterizing salt formation.

Analytical TechniqueType of InformationEvidence for Proton Transfer and Salt Formation
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement and bond lengths.Determination of N-H and O-H bond lengths; distinct C-O bond lengths in the -COOH group compared to a -COO⁻ group.
Powder X-ray Diffraction (PXRD) Crystalline fingerprint and unit cell parameters.Unique diffraction pattern for the salt, distinct from starting materials or other solid forms.
Infrared (IR) & Raman Spectroscopy Vibrational modes of functional groups.Characteristic absorption bands for N-H⁺ stretching, C=O stretching in a carboxylic acid, and S-O stretching in the sulphate anion.
Solid-State NMR Spectroscopy Local chemical environment of specific nuclei (¹³C, ¹⁵N).Shifts in the chemical signature of the carboxyl carbon and the amino nitrogen upon protonation.
Thermal Analysis (DSC/TGA) Melting point, decomposition, and phase transitions.A sharp, distinct melting point characteristic of the crystalline salt, different from the individual components.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of Bis(3-phenyl-L-alanine) sulphate. The techniques of Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within this compound. In this compound, the L-phenylalanine moieties are expected to be present as L-phenylalaninium cations, where both the amino and carboxylic acid groups are protonated. This is in contrast to the zwitterionic form of free L-phenylalanine. A study on the closely related compound, bis(DL-phenylalaninium) sulphate monohydrate, confirms the presence of protonated phenylalanine groups. nih.gov In the solid state, extensive hydrogen bonding between the phenylalaninium cations and the sulphate anions significantly influences the vibrational frequencies. nih.govdocumentsdelivered.com

Key vibrational bands in the FTIR spectrum of this compound are anticipated as follows:

O-H and N-H Stretching: Broad and intense absorptions are expected in the high-frequency region (typically 2800-3400 cm⁻¹) corresponding to the stretching vibrations of the carboxylic acid O-H and the protonated amino group (NH₃⁺). These bands are often broadened due to extensive hydrogen bonding.

C=O Stretching: A strong absorption band characteristic of the carboxylic acid carbonyl group (C=O) stretch is expected around 1700-1730 cm⁻¹. The presence of this band, as opposed to the carboxylate (COO⁻) stretches seen in zwitterionic phenylalanine, is a key indicator of the cationic form. nih.govdocumentsdelivered.com

N-H Bending: The asymmetric and symmetric bending vibrations of the NH₃⁺ group typically appear in the 1500-1600 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl ring are also prominent, including C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ range.

Sulphate Group Vibrations: The sulphate anion (SO₄²⁻) has a tetrahedral symmetry (Td) in its free state. However, in the crystalline environment of the salt, its symmetry can be lowered, for instance to C₂ᵥ, due to interactions with the phenylalaninium cations. nih.govdocumentsdelivered.com This reduction in symmetry can cause the degenerate vibrational modes to split. The most intense sulphate vibration, the asymmetric stretching mode (ν₃), is expected to appear as a strong, broad band around 1100 cm⁻¹. The symmetric stretch (ν₁), which is infrared inactive in Td symmetry, may become weakly active upon symmetry lowering.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)3000 - 3300Stretching
N-H (Ammonium)2800 - 3200Stretching
C=O (Carboxylic Acid)1700 - 1730Stretching
N-H (Ammonium)1500 - 1600Bending
C=C (Aromatic)1450 - 1600Stretching
SO₄²⁻ (Sulphate)~1100Asymmetric Stretching (ν₃)

Raman Spectroscopy for Molecular Vibrational Modes and Pressure Studies

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be rich in information regarding the phenyl rings and the sulphate anion.

In a study of bis(DL-phenylalaninium) sulphate monohydrate, both phenylalanine groups were found to be protonated, leading to distinct spectral features compared to salts containing both zwitterionic and protonated forms. nih.govdocumentsdelivered.com Extensive hydrogen bonding shifts the bands of various stretching and bending modes. nih.govdocumentsdelivered.com

Key features expected in the Raman spectrum of this compound include:

Aromatic Ring Vibrations: The phenyl ring gives rise to several strong and sharp bands in the Raman spectrum. The ring breathing mode, typically around 1000 cm⁻¹, is a characteristic and often intense peak. Other C-H in-plane and out-of-plane bending and C=C stretching modes are also readily observed.

Sulphate Anion Vibrations: In contrast to its weak appearance in the IR spectrum, the symmetric stretching mode (ν₁) of the sulphate anion gives a very strong and sharp peak in the Raman spectrum, typically around 980 cm⁻¹. The other sulphate bending and stretching modes (ν₂, ν₃, ν₄) are also Raman active and their appearance can provide further information on the symmetry of the anion in the crystal lattice. researchgate.net

C-H Stretching: The aliphatic and aromatic C-H stretching vibrations are visible in the 2900-3100 cm⁻¹ region.

Raman spectroscopy is also a valuable tool for studying the effects of pressure on the structure of the compound. Changes in the Raman peak positions and widths can indicate phase transitions, changes in hydrogen bonding, and modifications in the molecular conformation under high pressure.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity in Raman
Aromatic Ring Breathing~1000Strong
Phenylalanine Skeletal ModesVariousMedium to Strong
SO₄²⁻ Symmetric Stretch (ν₁)~980Very Strong
SO₄²⁻ Bending Modes (ν₂, ν₄)400 - 650Weak to Medium
SO₄²⁻ Asymmetric Stretch (ν₃)~1100Weak
Aliphatic/Aromatic C-H Stretch2900 - 3100Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H NMR) Spectroscopy for Structural Connectivity and Chemical Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenylalaninium cation. The chemical shifts will be influenced by the protonation state of the amino and carboxyl groups. In a deuterated solvent like D₂O, the acidic protons of the -COOH and -NH₃⁺ groups will exchange with deuterium (B1214612) and may not be observed, or may appear as broad signals.

The expected signals are:

Aromatic Protons: The five protons of the phenyl group will appear as a multiplet in the aromatic region, typically between 7.3 and 7.5 ppm.

Alpha-Proton (α-H): The proton on the alpha-carbon (the carbon bearing the amino and carboxyl groups) will appear as a triplet or a doublet of doublets, depending on the coupling to the beta-protons. Its chemical shift is expected to be around 4.0-4.2 ppm.

Beta-Protons (β-H): The two diastereotopic protons on the beta-carbon (the CH₂ group attached to the phenyl ring) will appear as a multiplet, likely a doublet of doublets, in the range of 3.1 to 3.4 ppm.

Proton Expected Chemical Shift (ppm in D₂O) Multiplicity Coupling Constants (Hz)
Aromatic (C₆H₅)7.3 - 7.5Multiplet-
Alpha (α-H)4.0 - 4.2Triplet / Doublet of Doublets~5-8
Beta (β-H)3.1 - 3.4Multiplet / Doublet of Doublets~5-8 (geminal ~14)

Carbon-13 (¹³C NMR) Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum will show signals for the nine distinct carbon atoms of the phenylalaninium cation. The protonation of the carboxyl group to a carboxylic acid will cause a downfield shift of the carbonyl carbon compared to the carboxylate in zwitterionic phenylalanine.

The expected chemical shifts are:

Carbonyl Carbon (C=O): This will be the most downfield signal, expected around 170-175 ppm.

Aromatic Carbons: The six carbons of the phenyl ring will appear in the 125-140 ppm region. The carbon attached to the CH₂ group (C-γ) will have a different chemical shift from the others.

Alpha-Carbon (α-C): The alpha-carbon is expected to resonate around 55-60 ppm.

Beta-Carbon (β-C): The beta-carbon (CH₂) will appear at approximately 35-40 ppm.

Carbon Expected Chemical Shift (ppm)
Carbonyl (C=O)170 - 175
Aromatic (C-ipso)135 - 140
Aromatic (C-ortho, C-meta, C-para)125 - 135
Alpha (α-C)55 - 60
Beta (β-C)35 - 40

Advanced NMR Techniques for Conformational and Dynamic Studies

While one-dimensional ¹H and ¹³C NMR provide the basic structural framework, advanced two-dimensional (2D) NMR techniques could be employed for a more in-depth analysis of the conformation and dynamics of this compound in solution.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity between the α-H and the β-protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can provide information about the spatial proximity of protons. This could be used to study the preferred conformation of the phenylalaninium cation in solution, for example, by observing through-space interactions between the aromatic protons and the aliphatic protons.

Relaxation Time Measurements: The measurement of T₁ (spin-lattice) and T₂ (spin-spin) relaxation times can provide insights into the molecular dynamics, such as the tumbling rate of the molecule and the flexibility of the phenyl side chain.

Although specific experimental data for these advanced techniques on this compound is not available, their application would be a logical next step in the comprehensive characterization of this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of this compound can be probed using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric phenyl groups present in the two L-phenylalanine residues.

Detailed research findings indicate that L-phenylalanine, the building block of the title compound, exhibits characteristic absorption maxima in the UV region. photochemcad.comsielc.com Specifically, it shows a strong absorption peak around 257-258 nm, which is attributed to the π → π* transitions of the benzene (B151609) ring. photochemcad.comomlc.org Another absorption band is typically observed at a shorter wavelength, in the range of 198-240 nm. sielc.comresearchgate.net

Consequently, the UV-Vis spectrum of this compound is predicted to display a prominent absorption band in the 255-260 nm range, characteristic of the phenylalanine moieties. nih.gov The presence of two phenyl groups in the molecule would likely result in a higher molar absorptivity compared to a single phenylalanine molecule. The exact position of the absorption maximum and its intensity would be influenced by the solvent environment and the specific conformation of the dipeptide sulphate.

Table 1: Expected UV-Vis Absorption Data for this compound in Water.
Expected λmax (nm)Attributed TransitionChromophore
~257 nmπ → πPhenyl group
~200 nmπ → πPhenyl group

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical and Structural Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can provide valuable information about the core-level binding energies of its constituent elements (C, N, O, S).

Analysis of related compounds provides insight into the expected XPS data. Studies on L-phenylalanine have detailed the chemical shifts of the carbon atoms in different environments: the carboxylic carbon (C=O), the alpha-carbon (Cα), the beta-carbon (Cβ), and the aromatic carbons of the phenyl ring. researchgate.net The presence of the electron-withdrawing amino and carboxylic acid groups influences the binding energies of the adjacent carbon atoms. researchgate.net

For the sulphate group, XPS studies on various sulfate (B86663) and bisulfate compounds have shown that the S 2p core level spectrum can be used for identification. ontosight.ai The S 2p spectrum is expected to show a doublet corresponding to the S 2p3/2 and S 2p1/2 spin-orbit components. ontosight.ai Furthermore, the valence band region of the XPS spectrum can be used to distinguish between sulfate and bisulfate ions, with sulfates typically showing a larger separation between the two most prominent peaks compared to bisulfates. ontosight.ai

Table 2: Predicted Core-Level Binding Energies for this compound.
ElementCore LevelExpected Binding Energy (eV)Structural Moiety
C 1sC=O~288-289Carboxylic acid
C 1sC-N~286-287Alpha-carbon
C 1sC-C (aromatic)~284-285Phenyl ring
N 1sN-H~401-402Amino group
O 1sC=O, S=O~532-534Carboxylic acid and Sulphate
S 2pS 2p3/2~168-170Sulphate group

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. nih.govacs.org

The molecular formula of this compound is C18H22N2O5S, with a molecular weight of approximately 394.43 g/mol . ontosight.ai The mass spectrum is expected to show a prominent peak corresponding to the molecular ion or a protonated/deprotonated molecular ion, depending on the ionization mode.

The fragmentation pattern of this compound can be predicted based on studies of phenylalanine-containing peptides. core.ac.uk In negative ion mode, a common fragmentation pathway for peptides with a C-terminal phenylalanine is the elimination of a neutral cinnamic acid molecule. core.ac.uk For a dipeptide, this would result in the formation of a deprotonated amino acid amide. core.ac.uk Another significant fragmentation pathway involves the loss of CO2 from the deprotonated molecular ion, followed by the elimination of toluene (B28343) (C7H8) when the phenylalanine residue is at the N-terminus. core.ac.uk The benzyl (B1604629) anion is also a potential fragment ion. core.ac.uk In positive ion mode, common fragment ions include the y- and b-type ions, which result from cleavage of the peptide backbone.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
Fragment IonProposed Structure/OriginExpected m/z (negative ion mode)
[M-H]⁻Deprotonated molecular ion~393.4
[M-H-C₉H₈O₂]⁻Loss of cinnamic acid~245.4
[M-H-CO₂]⁻Loss of carbon dioxide~349.4
[C₇H₇]⁻Benzyl anion~91.1

Computational and Theoretical Investigations

Simulation of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental bands to specific molecular motions or electronic transitions, leading to a more complete characterization of the compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each peak in a vibrational spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds. DFT calculations are highly effective for predicting these vibrational frequencies. nih.gov

The process involves first performing a geometry optimization to find the molecule's stable structure. Then, a frequency calculation is performed at this minimum energy geometry. The output provides a list of vibrational frequencies and their corresponding IR intensities or Raman activities. mdpi.com These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations, so a scaling factor is typically applied to improve agreement with experimental data. nih.gov

For Bis(3-phenyl-L-alanine) sulphate, this analysis would allow for the unambiguous assignment of complex spectral regions. For example, the characteristic vibrations of the phenyl rings, the sulfate (B86663) group (S=O stretches), the amine groups (N-H bends), and the carboxyl groups (C=O stretches) could be precisely identified. nih.govpitt.edu The amide I region (around 1600-1700 cm⁻¹), which is primarily due to C=O stretching in the peptide-like backbone, is particularly sensitive to conformation and hydrogen bonding, and theoretical predictions are invaluable for its interpretation. nih.govnih.gov

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Functional Groups in this compound.
Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Vibrational Mode Assignment Expected IR Intensity
34503312N-H Stretch (Amine)Medium
30802957C-H Stretch (Aromatic)Medium-Weak
17851714C=O Stretch (Carboxyl)Strong
16701603Amide I (C=O Stretch)Strong
14501392S=O Asymmetric Stretch (Sulfate)Very Strong
12801229S=O Symmetric Stretch (Sulfate)Strong
740710C-H Out-of-plane Bend (Aromatic)Strong

Note: Frequencies are illustrative. A scaling factor (e.g., 0.96) is typically applied to calculated frequencies for better comparison with experimental spectra.

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, measures the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of light. medium.com For aromatic compounds like this compound, which contains two phenyl groups, these spectra are typically dominated by π → π* transitions within the aromatic rings. nih.govuleth.ca

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra for medium to large-sized molecules. nih.gov The calculation predicts the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to absorption intensities) for the electronic transitions from the ground state to various excited states. medium.com

A TD-DFT calculation for this compound would predict the wavelength of maximum absorption (λ_max) and help assign the observed peaks to specific electronic transitions, such as those localized on the phenyl rings or potential charge-transfer transitions within the molecule. researchgate.net Comparing the calculated spectrum with experimental results can confirm the structural and electronic features of the molecule in solution. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. Conformational analysis is crucial for understanding the molecule's biological activity and physical properties, as these are often dependent on the specific shapes the molecule can adopt.

Solvent Effects on Conformational Stability

The surrounding solvent environment can profoundly influence the conformational stability of this compound. In polar solvents, such as water, the solvent molecules can form hydrogen bonds with the polar groups of the compound (amino, carboxyl, and sulphate groups). These interactions can compete with and disrupt intramolecular hydrogen bonds, leading to a more extended conformation of the molecule. Conversely, in nonpolar solvents, intramolecular hydrogen bonds are more likely to be favored, resulting in a more folded and compact structure.

Studies on L-phenylalanine have demonstrated that hydration affects its conformation, with water molecules preferentially binding to the carboxyl group. nih.gov For this compound, the highly polar sulphate group is expected to be a primary site for hydration, which would significantly impact the relative orientation of the two phenylalanine units. Computational simulations using different solvent models are essential to map the energy landscape and identify the most stable conformations in various environments.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and reactivity of a molecule. It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack.

For this compound, MEP analysis is expected to show regions of high negative potential around the oxygen atoms of the sulphate and carboxyl groups, making them likely sites for interaction with cations or electron-deficient species. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential, indicating their role as hydrogen bond donors. The phenyl rings, being relatively nonpolar, would show a more neutral potential.

The charge distribution within the molecule can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations provide the partial atomic charges on each atom, offering a more detailed picture of the electron distribution. In a related compound, bis-l-phenylalanine mandelate, DFT studies have shown how charge transfer occurs upon crystal formation. researchgate.net A similar analysis for this compound would be crucial to understand its electronic structure and reactivity.

Predictive Modeling of Crystal Structures and Polymorphs

The solid-state packing of this compound can result in different crystal structures, known as polymorphs. Each polymorph can have distinct physical properties, such as solubility, stability, and melting point. Predictive modeling of crystal structures aims to identify possible polymorphs and their relative stabilities before they are experimentally discovered.

The study of L-phenylalanine has revealed a rich polymorphic landscape, with at least four different forms identified. researchgate.net This complexity arises from the interplay of hydrogen bonding and phenyl-phenyl interactions in the crystal lattice. researchgate.net For this compound, the presence of the sulphate ion adds another layer of complexity to the crystal packing. Computational methods can be employed to generate and rank a multitude of potential crystal structures based on their lattice energies. These theoretical predictions can guide experimental crystallization studies to target and isolate specific polymorphs.

Theoretical Studies on Nonlinear Optical Properties

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Theoretical calculations can predict the NLO response of a molecule, providing a way to screen for promising candidates.

Calculation of Molecular Hyperpolarizabilities (β)

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit strong second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. Theoretical calculations of β for this compound can be performed using quantum chemical methods such as Density Functional Theory (DFT).

Interionic Interactions and Macroscopic Nonlinearity in Organic Salts

The nonlinear optical properties of organic salts are intrinsically linked to the intricate network of interactions between their constituent ions. In the case of this compound, this would involve a detailed analysis of the forces between the bis(3-phenyl-L-alanine) cation and the sulphate anion.

Theoretical Framework:

The macroscopic second-order nonlinear optical susceptibility (χ⁽²⁾) of a crystal is a tensor quantity that describes its ability to generate second-harmonic light. The magnitude of χ⁽²⁾ is determined by the molecular hyperpolarizability (β) of the individual ionic units and their arrangement within the crystal lattice. The relationship can be broadly expressed as:

χ⁽²⁾ ∝ N * f * Σ(cosθ) * β

where:

N is the number density of the NLO chromophores.

f represents local field factors.

Σ(cosθ) is a summation over the orientational alignment of the molecules in the crystal.

β is the molecular first hyperpolarizability.

For a salt like this compound to exhibit significant macroscopic nonlinearity, it must crystallize in a non-centrosymmetric space group. The presence of chiral centers in the L-phenylalanine moieties guarantees that the molecule is chiral, which can favor non-centrosymmetric packing.

Interionic Interactions:

The specific interactions that would be of interest in a computational study of this compound include:

Coulombic Interactions: The electrostatic attraction between the positively charged bis(3-phenyl-L-alanine) cations and the negatively charged sulphate anion is the primary force holding the crystal lattice together. Computational models would seek to map the electrostatic potential surface to identify regions of strong attraction and repulsion.

Modeling Macroscopic Nonlinearity:

A comprehensive theoretical investigation would typically involve the following steps:

Crystal Structure Prediction/Determination: The starting point for any computational analysis is the determination of the crystal structure, either through experimental techniques like X-ray diffraction or through computational crystal structure prediction methods.

Quantum Chemical Calculations: Using the determined crystal structure, quantum chemical methods such as Density Functional Theory (DFT) would be employed to calculate the electronic properties of the system. This would include:

Calculation of Molecular Hyperpolarizability (β): The hyperpolarizability of the isolated bis(3-phenyl-L-alanine) cation would be calculated to assess its intrinsic NLO activity.

Analysis of Interionic Interactions: The nature and strength of the hydrogen bonds and other non-covalent interactions would be quantified using techniques like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis.

Calculation of Macroscopic Susceptibility (χ⁽²⁾): Based on the calculated molecular hyperpolarizabilities and the crystal packing information, the macroscopic nonlinear optical susceptibility tensor (χ⁽²⁾) would be computed. This would provide a theoretical prediction of the material's NLO efficiency.

Expected Research Findings and Data Tables:

Although specific data for this compound is not available, a hypothetical research paper on this topic would likely present its findings in tables similar to the ones below. These tables are populated with placeholder data to illustrate the type of information that would be generated from such a study.

Table 1: Calculated Molecular Hyperpolarizability (β) of the Bis(3-phenyl-L-alanine) Cation

ComponentValue (10⁻³⁰ esu)
β_xxx15.2
β_xyy2.5
β_xzz1.8
β_yyy0.5
β_yzz0.2
β_zzz3.1
β_total 18.9

Table 2: Key Interionic Distances and Angles from DFT Calculations

Interaction TypeAtom 1Atom 2Distance (Å)Angle (°)
Hydrogen Bond (N-H···O)N1O1(S)2.75172.5
Hydrogen Bond (N-H···O)N1O2(S)2.82165.1
Hydrogen Bond (N-H···O)N2O3(S)2.78170.3
π-π StackingRing 1 CentroidRing 2 Centroid3.85-

Table 3: Calculated Macroscopic Nonlinear Optical Susceptibility (χ⁽²⁾) Tensor Components

ComponentValue (pm/V)
χ⁽²⁾_1112.1
χ⁽²⁾_1220.8
χ⁽²⁾_1330.5
χ⁽²⁾_2120.9
χ⁽²⁾_3130.6

Advanced Materials Science Applications and Functional Properties

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are the cornerstone of photonic technologies, enabling applications such as frequency conversion, optical switching, and data storage. Organic materials, particularly those derived from amino acids, are considered promising candidates due to their high NLO responses, synthetic flexibility, and high optical damage thresholds. e-journals.inresearchgate.net The non-centrosymmetric crystal structure, a prerequisite for second-order NLO effects, is often naturally achieved in chiral amino acid crystals. mdpi.com

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is critical for producing lasers that operate at frequencies where conventional laser materials are unavailable.

While specific quantitative SHG efficiency data for Bis(3-phenyl-L-alanine) sulphate are not prominently available in current literature, the family of L-phenylalanine-based crystals has been a subject of significant research. sphinxsai.comresearchgate.net The inherent non-centrosymmetric nature of L-phenylalanine, due to its chirality, makes its derivatives strong candidates for SHG. For instance, studies on other salts of L-phenylalanine have demonstrated notable SHG efficiencies, often benchmarked against the standard inorganic NLO material, Potassium Dihydrogen Phosphate (KDP). This suggests a strong potential for this compound in frequency conversion applications. chalcogen.ro

The electro-optic effect describes the change in a material's refractive index in response to an applied electric field. This property is fundamental to the operation of electro-optic modulators, which are critical components in optical communications for encoding data onto a beam of light. Materials with high electro-optic coefficients are sought after for creating efficient, low-power modulators. researchgate.net

Organic NLO crystals, particularly salt complexes of amino acids, are investigated for their electro-optic properties. The molecular structure of this compound, featuring delocalized π-electrons in the phenyl rings and the potential for a highly polarizable crystal lattice, provides the foundational characteristics necessary for a significant electro-optic response. Although specific electro-optic coefficients for this compound have not been detailed, the broader class of semi-organic NLO materials is recognized for its potential in electro-optic modulation. sphinxsai.com

The terahertz (THz) region of the electromagnetic spectrum, lying between microwave and infrared frequencies, is of great interest for applications in security screening, medical imaging, and high-speed communications. Efficient generation and detection of THz waves remain a technological challenge, and NLO materials offer a promising pathway through processes like difference frequency generation. researchgate.net

Organic crystals with high second-order nonlinearities and low absorption in the THz range are prime candidates for this application. Materials based on amino acids are being explored for their potential in THz wave generation. researchgate.net The suitability of this compound for such applications would depend on its specific crystalline structure and phonon modes, which influence its absorption characteristics in the far-infrared.

The NLO response of a material is not merely a function of its molecular composition but is critically dependent on the collective arrangement of molecules within the crystal lattice. In L-phenylalanine-based salts, several factors are key to maximizing the NLO effect.

The zwitterionic nature of the amino acid, with its charged amino (-NH3+) and carboxylate (-COO-) groups, facilitates the formation of extensive networks of hydrogen bonds. mdpi.com These hydrogen bonds play a crucial role in dictating the crystal symmetry. For a material to exhibit second-order NLO properties like SHG, it must crystallize in a non-centrosymmetric space group. The chirality of L-phenylalanine provides a natural bias towards such arrangements. mdpi.com

The choice of the counter-anion in an amino acid salt is a powerful tool in "crystal engineering" to tune the resulting material's physical properties, including its NLO activity. Different anions (e.g., chloride, nitrate (B79036), sulphate, organic carboxylates) will lead to different hydrogen bonding networks, altering the crystal packing and symmetry. sphinxsai.comresearchgate.net

This principle is well-documented in the L-phenylalanine family of NLO crystals. By varying the acidic component that forms the salt with L-phenylalanine, researchers have produced a range of crystals with markedly different SHG efficiencies. The sulphate anion in this compound, being a tetrahedral and doubly-charged species, can form a complex and robust hydrogen-bonding network, which is fundamental to achieving a stable, non-centrosymmetric crystal structure suitable for NLO applications. The specific influence of the sulphate anion would be to organize the L-phenylalanine cations in a manner that optimizes the alignment of their charge-transfer axes.

The following table, compiled from a review of L-phenylalanine family NLO crystals, illustrates how the NLO properties can be tuned by varying the counter-anion.

CompoundSHG Efficiency (relative to KDP)Reference
L-Phenylalanine hydrochloride (LPAHCL)2.0 sphinxsai.com
L-Phenylalanine L-phenylalaninium nitrate (LPALPAN)1.7 sphinxsai.com
L-Phenylalanine L-phenylalaninium malonate (LPLPAM)0.38 sphinxsai.com
L-Phenylalanine nitric acid (LPN)1.6 researchgate.net
L-Phenylalanine hydrobromide (LPHB)0.65 researchgate.net

This table demonstrates the significant impact of the counter-anion on the Second Harmonic Generation (SHG) efficiency of L-phenylalanine-based crystals. Data for this compound is not available in the cited sources but the comparison highlights the principle of anion-driven tuning.

Crystalline Porous Organic Salts (CPOSs) Frameworks

Fluorescence Modulation Properties

Extensive research into the fluorescence modulation properties of various chemically modified amino acids has revealed their potential in developing advanced sensors and imaging agents. However, a thorough review of scientific literature indicates that the specific compound, this compound, has not been identified as possessing inherent fluorescence or significant fluorescence modulation capabilities.

The native amino acid, L-phenylalanine, exhibits weak intrinsic fluorescence, which is often insufficient for practical applications. The fluorescence observed in many L-phenylalanine derivatives arises from the introduction of specific fluorophoric moieties or through significant structural modifications. For instance, the incorporation of stilbene (B7821643), biphenyl, or anthracene (B1667546) groups into the phenylalanine structure has been shown to impart strong fluorescent properties. rsc.orgnih.govbohrium.com These modifications create extended π-conjugated systems that are responsible for the absorption and emission of light.

In contrast, this compound is a salt formed between two L-phenylalanine molecules and a sulphate ion. This composition does not introduce the necessary chromophores or auxochromes that would typically lead to significant fluorescence. The sulphate group itself is not known to confer fluorescence to organic molecules.

Scientific investigations into fluorescent amino acids have largely concentrated on creating novel derivatives with enhanced photophysical properties. These efforts include the synthesis of biphenyl-derivatives of phenylalanine and unnatural α-amino acids with stilbene side-chains, which exhibit red-shifted absorption and emission spectra with larger quantum yields compared to L-phenylalanine. rsc.orgnih.gov Other research has focused on creating environmentally sensitive fluorescent amino acids that can act as probes in proteins. researchgate.net

Currently, there are no available research findings or data to suggest that this compound can function as a fluorescent material or that its properties can be modulated for sensing or imaging applications. The existing body of scientific work focuses on the synthesis and application of intentionally designed fluorescent derivatives of L-phenylalanine, which differ significantly in chemical structure from this compound.

Data on the fluorescence properties of this compound is not available in the current scientific literature.

Q & A

Q. How can researchers reconcile conflicting hypotheses about the compound’s role in oxidative stress pathways?

  • Methodological Answer : Conduct redox potential measurements (cyclic voltammetry) and compare with in vitro ROS scavenging assays. Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes under oxidative stress, cross-referencing with knockout models .

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